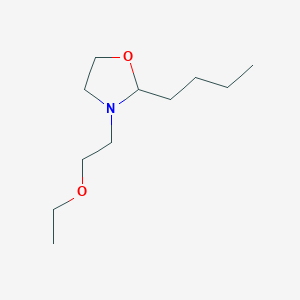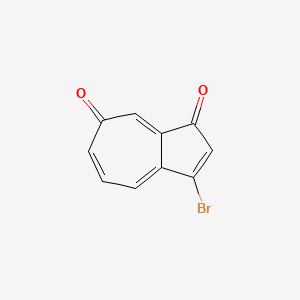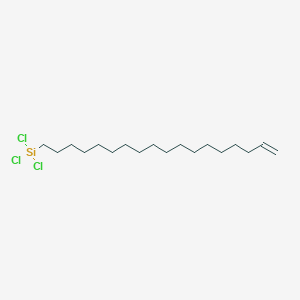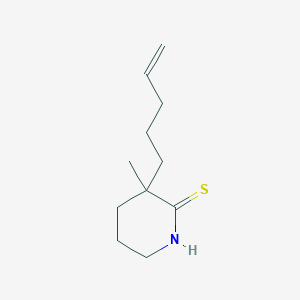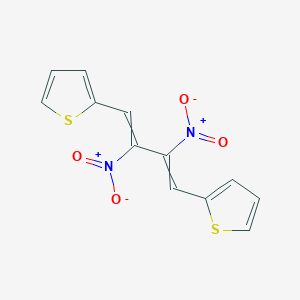
Thiophene, 2,2'-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- is a complex organic compound that features a thiophene ring system linked by a dinitrobutadiene moiety. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- typically involves the following steps:
Formation of the Dinitrobutadiene Moiety: This can be achieved through the nitration of butadiene derivatives using nitric acid and sulfuric acid under controlled temperatures.
Coupling with Thiophene Rings: The dinitrobutadiene intermediate is then coupled with thiophene rings using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (bromine, chlorine) with aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in the design of new drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties, such as sensors and photovoltaic cells.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets and pathways:
Electronic Properties: The conjugated system of the thiophene and dinitrobutadiene moieties allows for efficient electron transport, making it suitable for use in electronic devices.
Biological Activity: The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis-: Unique due to the presence of both thiophene rings and a dinitrobutadiene linker.
2,3-Dinitrothiophene: Lacks the butadiene linker, resulting in different electronic properties.
1,4-Dinitrobutadiene: Does not contain thiophene rings, limiting its applications in organic electronics.
Uniqueness
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- stands out due to its combination of thiophene rings and a dinitrobutadiene linker, providing a unique set of electronic and chemical properties that are advantageous for various applications in electronics, pharmaceuticals, and materials science.
Properties
CAS No. |
145473-56-9 |
|---|---|
Molecular Formula |
C12H8N2O4S2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(2,3-dinitro-4-thiophen-2-ylbuta-1,3-dienyl)thiophene |
InChI |
InChI=1S/C12H8N2O4S2/c15-13(16)11(7-9-3-1-5-19-9)12(14(17)18)8-10-4-2-6-20-10/h1-8H |
InChI Key |
HXXRASKNKHZSAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C(C(=CC2=CC=CS2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


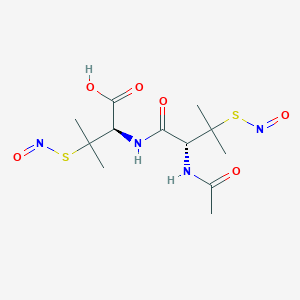
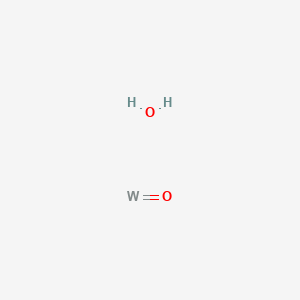
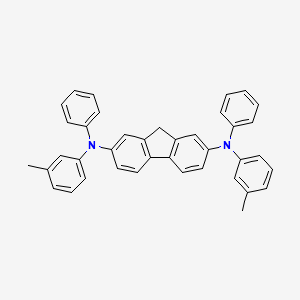
![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
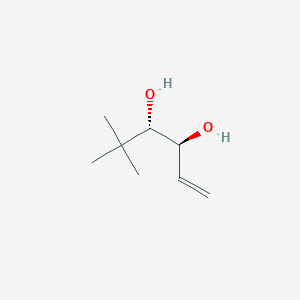

![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
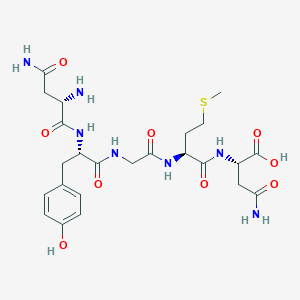
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
